molecular formula C26H18N2O2 B13342319 4,4'-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde

4,4'-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde

Cat. No.: B13342319
M. Wt: 390.4 g/mol
InChI Key: NNGFTSDEUPUHJA-QPLCGJKRSA-N
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Description

4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its two picolinaldehyde groups attached to a central diphenylethene core, making it a valuable molecule in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde typically involves the reaction of benzaldehyde with diphenylethene derivatives. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. Specific details on the reaction conditions can vary based on the desired yield and purity of the compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde exerts its effects is largely dependent on its application. In the context of fluorescent probes, the compound’s mechanism involves the interaction of its aldehyde groups with specific analytes, leading to changes in fluorescence properties. This interaction can be used to detect the presence of various ions or molecules in a solution .

Comparison with Similar Compounds

Uniqueness: 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde is unique due to its dual aldehyde groups, which provide versatile reactivity and make it suitable for a wide range of applications, from chemical synthesis to biological sensing.

Properties

Molecular Formula

C26H18N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

4-[(Z)-2-(2-formylpyridin-4-yl)-1,2-diphenylethenyl]pyridine-2-carbaldehyde

InChI

InChI=1S/C26H18N2O2/c29-17-23-15-21(11-13-27-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-12-14-28-24(16-22)18-30/h1-18H/b26-25-

InChI Key

NNGFTSDEUPUHJA-QPLCGJKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC(=NC=C3)C=O)/C4=CC(=NC=C4)C=O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=NC=C3)C=O)C4=CC(=NC=C4)C=O

Origin of Product

United States

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